molecular formula C9H10ClN3O B8162336 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide

6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide

Cat. No.: B8162336
M. Wt: 211.65 g/mol
InChI Key: LLKQHHISVKCSKR-UHFFFAOYSA-N
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Description

6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyrazine ring and a cyclobutylamide group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-Chloro-pyrazine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to the corresponding amide by reacting with cyclobutylamine under suitable conditions. This reaction often requires the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyrazine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis pathways of essential biomolecules, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-pyrazine-2-carboxylic acid: The parent compound without the cyclobutylamide group.

    5-Fluoropyrazine-2-carboxylic acid: A similar compound with a fluorine atom instead of a chlorine atom.

    6-Bromo-pyrazine-2-carboxylic acid: A compound with a bromine atom at the 6th position.

Uniqueness

6-Chloro-pyrazine-2-carboxylic acid cyclobutylamide is unique due to the presence of both the chloro and cyclobutylamide groups, which may confer distinct chemical and biological properties compared to its analogues. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

6-chloro-N-cyclobutylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-6-2-1-3-6/h4-6H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKQHHISVKCSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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